6,7-二氢-5H-吡咯并[1,2-b][1,2,4]三唑-6-醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes a pyrrole and a triazole ring, making it a versatile scaffold for various chemical reactions and biological activities.
科学研究应用
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals, leveraging its unique chemical properties.
生化分析
Biochemical Properties
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol has been identified as a potent inhibitor of necroptosis, a form of programmed cell death . It interacts with receptor-interacting protein kinase 1 (RIPK1), a key enzyme involved in necroptosis . The nature of this interaction is inhibitory, with the compound effectively binding to the allosteric pocket of RIPK1 .
Cellular Effects
In cellular assays involving both human and mouse cells, 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol displayed potent anti-necroptotic activity . By inhibiting RIPK1, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol involves its binding to the allosteric pocket of RIPK1, serving as a type III inhibitor . This binding interaction inhibits the activity of RIPK1, leading to a decrease in necroptosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyrrole derivatives with azides in the presence of a catalyst. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper(I) iodide (CuI) to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol are not extensively documented, the compound can be synthesized on a larger scale using similar cyclization techniques with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halides, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
作用机制
The mechanism of action of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. As a necroptosis inhibitor, it targets receptor-interacting protein kinase 1 (RIPK1), a key regulator in the necroptosis pathway . The compound binds to the allosteric pocket of RIPK1, inhibiting its activity and preventing the formation of necrosomes, thereby blocking the necroptosis process .
相似化合物的比较
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol can be compared with other similar compounds, such as:
6,7-Dihydro-2-pentafluorophenyl-5H-pyrrolo[2,1-c][1,2,4]triazolium tetrafluoroborate: This compound is used as a triazolium catalyst in various organic reactions.
(6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-2-yl)methanamine:
The uniqueness of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol lies in its specific inhibitory activity against RIPK1, making it a valuable tool in the study and treatment of necroptosis-related diseases.
生物活性
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly as a necroptosis inhibitor. Necroptosis is a form of programmed cell death associated with various inflammatory diseases and cancers. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The primary biological activity of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol is linked to its role as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). RIPK1 plays a crucial role in necroptosis and inflammation. The compound's ability to inhibit RIPK1 enzymatic activity has been demonstrated in both human and murine cellular assays.
Structure-Activity Relationship (SAR)
Research has shown that modifications to the structure of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives can significantly affect their biological activity. For example:
- Compound 26 : Exhibited potent anti-necroptotic activity with an IC50 value below 100 nM in human I2.1 cells and murine Hepa1-6 cells. It was identified as a type III RIPK1 inhibitor through molecular docking studies that revealed effective binding to the allosteric pocket of RIPK1 .
- Compound 7 : A derivative designed from compound 6 showed enhanced activity in murine Hepa1-6 cells with an 86.6% recovery rate at 1 μM concentration .
These findings indicate that specific substitutions at various positions on the pyrrolo-triazole scaffold can enhance both potency and selectivity.
Case Studies
Several studies have explored the biological effects of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol and its derivatives:
- In Vitro Studies : In vitro assays demonstrated that compounds derived from this scaffold could significantly reduce necroptosis induced by tumor necrosis factor-alpha (TNF-α) in both human and mouse cell lines. For instance, compound 26 showed over 90% recovery in human I2.1 cells at concentrations as low as 10 nM .
- In Vivo Pharmacokinetics : Pharmacokinetic studies indicated that while compound 26 had low oral bioavailability, its efficacy in cellular models suggests potential for development into therapeutic agents targeting necroptosis-related diseases .
Data Summary
The following table summarizes key findings related to the biological activity of various derivatives of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole:
Compound | Cell Line | IC50 (nM) | Activity Description |
---|---|---|---|
Compound 26 | Human I2.1 | <100 | Potent anti-necroptotic activity |
Compound 26 | Murine Hepa1-6 | <100 | Significant RIPK1 inhibition |
Compound 7 | Murine Hepa1-6 | 1000 | Enhanced recovery at higher doses |
属性
IUPAC Name |
6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c9-4-1-5-6-3-7-8(5)2-4/h3-4,9H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWIZDRRBDXXWIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1=NC=N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。